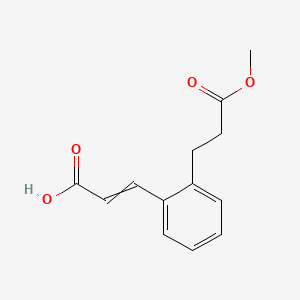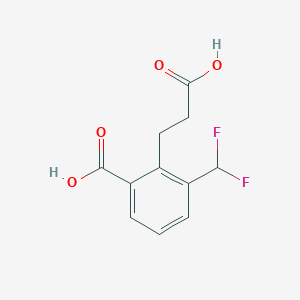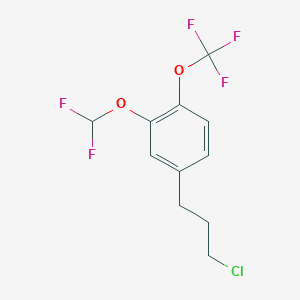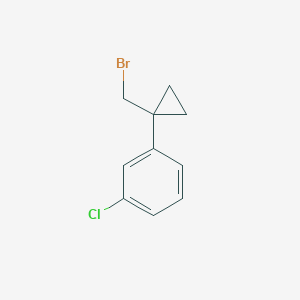
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene is an organic compound that features a cyclopropyl ring substituted with a bromomethyl group and a chlorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes in the presence of reagents such as cyanogen bromide (BrCN) and triethylamine (Et3N). The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclopropanation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.
Cyclopropanation Reactions: The cyclopropyl ring can be involved in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired transformation, with typical conditions including the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopropyl derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
Applications De Recherche Scientifique
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals and biologically active compounds.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can undergo further reactions with various substrates. These intermediates are stabilized by the presence of solvents like methanol, facilitating the desired transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)cyclopropane: A similar compound with a bromomethyl group attached to a cyclopropane ring.
3-Chlorobenzyl Bromide: A compound with a bromomethyl group attached to a chlorobenzene ring.
Propriétés
Formule moléculaire |
C10H10BrCl |
|---|---|
Poids moléculaire |
245.54 g/mol |
Nom IUPAC |
1-[1-(bromomethyl)cyclopropyl]-3-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2 |
Clé InChI |
REMWKVNBFPJTCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CBr)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



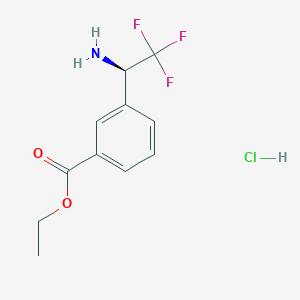
![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
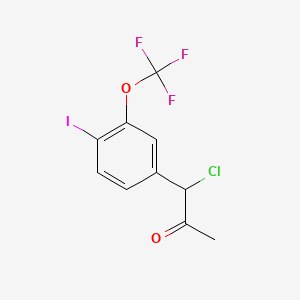
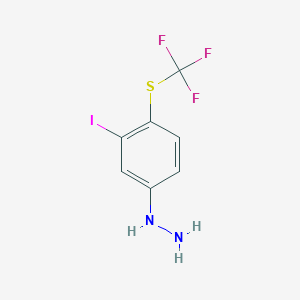
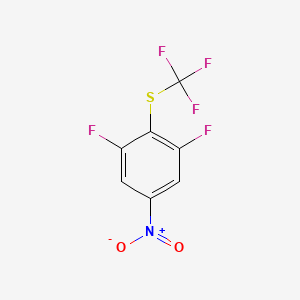
![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)



